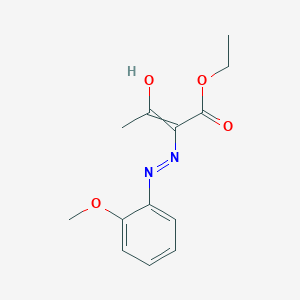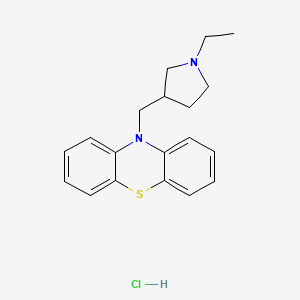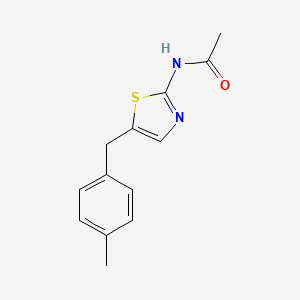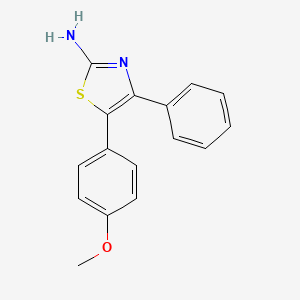
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is a complex organic compound characterized by the presence of chlorosulfonyl and hexadecylsulfonyl functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid typically involves multiple steps, starting from readily available precursors. The process may include:
Chlorosulfonation: Introduction of the chlorosulfonyl group to the benzoic acid ring.
Hexadecylsulfonylation: Attachment of the hexadecylsulfonyl group under specific reaction conditions, often involving the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often incorporating advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of sulfonyl groups to sulfides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic reagents under controlled pH and temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Wissenschaftliche Forschungsanwendungen
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Shares the chlorosulfonyl group but lacks the hexadecylsulfonyl moiety.
Hexadecylsulfonyl derivatives: Compounds with similar long-chain sulfonyl groups.
Uniqueness
5-(Chlorosulfonyl)-2-(hexadecylsulfonyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties not found in simpler analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Eigenschaften
CAS-Nummer |
29338-03-2 |
|---|---|
Molekularformel |
C23H37ClO6S2 |
Molekulargewicht |
509.1 g/mol |
IUPAC-Name |
5-chlorosulfonyl-2-hexadecylsulfonylbenzoic acid |
InChI |
InChI=1S/C23H37ClO6S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-31(27,28)22-17-16-20(32(24,29)30)19-21(22)23(25)26/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
XYGWPRXXAAOHQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11967531.png)
![6-bromo-1,3-dimethyl-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11967536.png)
![N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11967543.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)




![2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)



